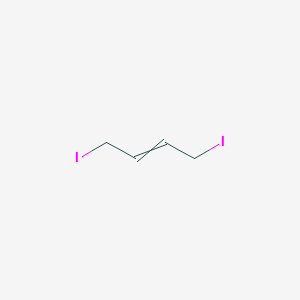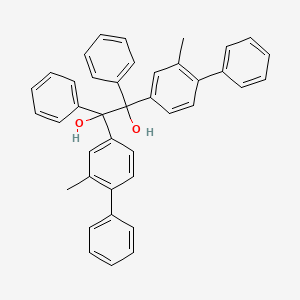
1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol is an organic compound characterized by its complex structure, which includes multiple aromatic rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol typically involves multi-step organic reactions. One common method includes the reaction of biphenyl derivatives with appropriate reagents to introduce the hydroxyl groups at the desired positions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The aromatic rings may also participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A related compound with similar structural features but different functional groups.
Indole derivatives: Compounds with aromatic rings and potential biological activity, though structurally distinct from 1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol.
Uniqueness
This compound is unique due to its specific arrangement of aromatic rings and hydroxyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5467-26-5 |
|---|---|
Molecular Formula |
C40H34O2 |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
1,2-bis(3-methyl-4-phenylphenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C40H34O2/c1-29-27-35(23-25-37(29)31-15-7-3-8-16-31)39(41,33-19-11-5-12-20-33)40(42,34-21-13-6-14-22-34)36-24-26-38(30(2)28-36)32-17-9-4-10-18-32/h3-28,41-42H,1-2H3 |
InChI Key |
NZDIZNUOXCMRTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC(=C(C=C4)C5=CC=CC=C5)C)O)O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


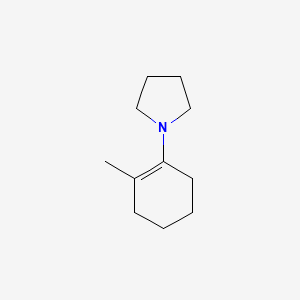
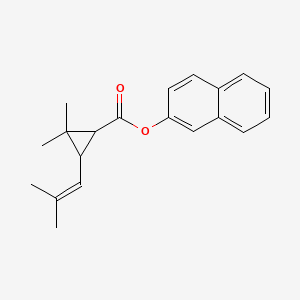
![1,1'-[(2-Bromophenyl)phosphoryl]diaziridine](/img/structure/B14734772.png)
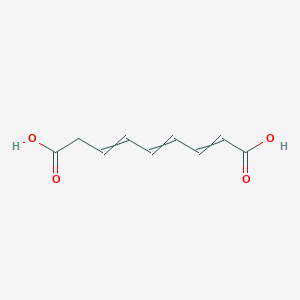
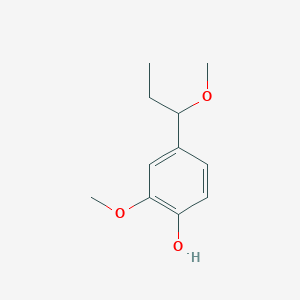
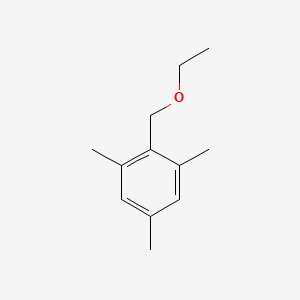
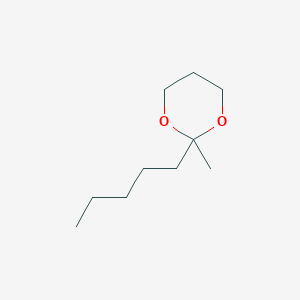
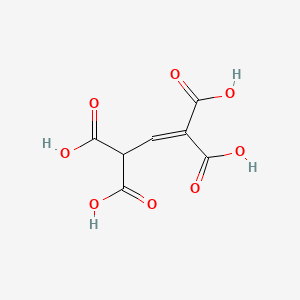

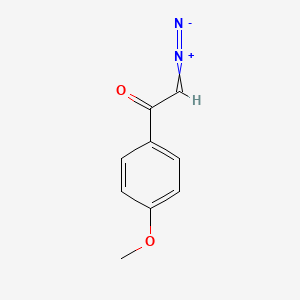
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)
![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)

